molecular formula C24H23ClFN3O B12697428 Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride CAS No. 83748-42-9

Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride

Cat. No.: B12697428
CAS No.: 83748-42-9
M. Wt: 423.9 g/mol
InChI Key: UGMRJZCQTQICKM-UHFFFAOYSA-N
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Description

Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a benzamide group, a fluorine atom, and a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzamide Group: This step involves the reaction of the benzodiazepine intermediate with a benzamide derivative under suitable conditions.

    Formation of the Monohydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzodiazepine ring.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of benzodiazepines on cellular processes. Its fluorinated derivative might offer insights into the role of fluorine in drug activity and metabolism.

Medicine

Medically, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders. Its unique structure might offer advantages over existing benzodiazepines in terms of efficacy and side effects.

Industry

In the pharmaceutical industry, this compound could be used in the development of new drugs. Its synthesis and production methods could also be optimized for large-scale manufacturing.

Mechanism of Action

The mechanism of action of Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the fluorine atom might influence its binding affinity and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

Uniqueness

The unique aspect of Benzamide, N-((8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride lies in its specific substitution pattern, particularly the presence of the fluorine atom and the benzamide group. These modifications might offer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

83748-42-9

Molecular Formula

C24H23ClFN3O

Molecular Weight

423.9 g/mol

IUPAC Name

N-[(8-fluoro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C24H22FN3O.ClH/c1-28-20(16-27-24(29)18-10-6-3-7-11-18)15-26-23(17-8-4-2-5-9-17)21-13-12-19(25)14-22(21)28;/h2-14,20H,15-16H2,1H3,(H,27,29);1H

InChI Key

UGMRJZCQTQICKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=C1C=C(C=C2)F)C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

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